molecular formula C23H27FN2O5S B3445222 ethyl 1-[2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxylate

ethyl 1-[2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxylate

Cat. No.: B3445222
M. Wt: 462.5 g/mol
InChI Key: BZLVDFQSXWSTFT-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a sulfonyl group, and a fluoro-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Fluoro-Substituted Aromatic Ring: This step involves a nucleophilic aromatic substitution reaction where the fluoro-substituted aromatic ring is attached to the sulfonyl group.

    Final Coupling: The final step involves coupling the intermediate with ethyl acetate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 1-[2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: Study of its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for research and development.

Properties

IUPAC Name

ethyl 1-[2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O5S/c1-3-31-23(28)18-12-14-25(15-13-18)22(27)16-26(20-8-6-19(24)7-9-20)32(29,30)21-10-4-17(2)5-11-21/h4-11,18H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLVDFQSXWSTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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